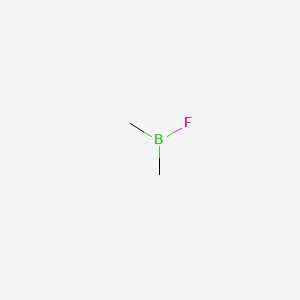

Borane, fluorodimethyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Borane, fluorodimethyl- is a chemical compound with the formula C₂H₆BF and a molecular weight of 59.878 g/mol . It is a member of the borane family, which are compounds containing boron and hydrogen. This particular compound is known for its unique properties and reactivity, making it a subject of interest in various fields of chemistry and industry.

Vorbereitungsmethoden

The synthesis of borane, fluorodimethyl- typically involves the reaction of boron trifluoride with dimethylborane. The reaction conditions often require a controlled environment to ensure the proper formation of the compound. Industrial production methods may involve the use of specialized equipment to handle the reactive nature of the starting materials and the product .

Analyse Chemischer Reaktionen

Ion Clustering with Fluoride

Fluorodimethylborane participates in gas-phase ion clustering reactions with fluoride ions (F⁻). This reaction exhibits a significant enthalpy change due to the strong fluoride affinity of Me₂BF.

Reaction:

F−+C2H6BF→(F−⋅C2H6BF)

| Parameter | Value | Method | Reference |

|---|---|---|---|

| ΔₓH° (enthalpy) | 258.6 kJ/mol | IMRB | Murphy and Beauchamp, 1977 |

Key Observations:

-

Me₂BF ranks second in fluoride affinity among Lewis acids such as Et₃B, MeSiF₃, Me₃B, and SF₄ .

-

The reaction proceeds via ion-molecule association, forming a stable adduct with fluoride.

Comparative Reactivity in Borane Catalysis

While direct catalytic applications of Me₂BF are not extensively documented, its reactivity can be contextualized against analogous fluorinated boranes:

Hydroboration and Hydrosilylation

Tris(pentafluorophenyl)borane (B(C₆F₅)₃) and related fluorinated boranes are widely used in hydroboration and hydrosilylation reactions . For example:

-

Hydrosilylation of alkynes with B(C₆F₅)₃ proceeds via 1,1-carboboration pathways .

-

Ring-opening cascades of furans mediated by B(C₆F₅)₃ yield allylsilanes and cyclopropanes .

Me₂BF’s electron-deficient boron center suggests potential for similar reactivity, though specific studies are lacking.

Stability and Oxidation Pathways

Triorganoboranes are generally prone to oxidation, forming borinic acids (R₂BOH) and boronic acids (RB(OH)₂) . For Me₂BF:

-

The B–C bond (323 kJ/mol) is weaker than B–O (519 kJ/mol), favoring oxidation .

-

Air exposure likely converts Me₂BF to dimethylborinic acid (Me₂BOH), though experimental confirmation is required.

Comparison of Bond Strengths:

| Bond Type | Energy (kJ/mol) |

|---|---|

| B–C | 323 |

| B–O | 519 |

Wissenschaftliche Forschungsanwendungen

Borane, fluorodimethyl- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of borane, fluorodimethyl- involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property allows it to participate in various chemical reactions, including the formation of complexes with other compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Borane, fluorodimethyl- can be compared with other similar compounds, such as:

Dimethylborane (C₂H₆B): Similar in structure but lacks the fluorine atom.

Trimethylborane (C₃H₉B): Contains an additional methyl group compared to borane, fluorodimethyl-.

Borane-tetrahydrofuran complex (BTHF): A commonly used borane source in hydroboration reactions. The uniqueness of borane, fluorodimethyl- lies in its specific reactivity due to the presence of the fluorine atom, which influences its chemical behavior and applications.

Biologische Aktivität

Borane compounds, particularly organoboron derivatives, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of Borane, fluorodimethyl- , exploring its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Overview of Borane Compounds

Boranes are compounds that contain boron and hydrogen, often exhibiting unique chemical properties that make them suitable for various applications in organic synthesis and medicinal chemistry. The introduction of fluorine atoms into borane structures can enhance their reactivity and biological activity.

The biological activity of boron compounds often involves interactions with biological macromolecules. For example, boron can influence enzyme activity by acting as a Lewis acid, facilitating reactions that lead to the inhibition of microbial growth. Studies suggest that the structural role of boron in these compounds aids in their ability to induce conformational changes in target proteins .

Study 1: Antimicrobial Efficacy

In a comparative study, various organoboron compounds were tested for their antimicrobial efficacy against biofilm-forming bacteria. The results indicated that certain fluorinated boranes exhibited enhanced activity compared to non-fluorinated variants. This suggests that the introduction of fluorine may improve the binding affinity of these compounds to bacterial targets.

Study 2: Cytotoxicity Assessment

A recent assessment evaluated the cytotoxic effects of phosphine-borane derivatives on human cell lines. The findings revealed that while some derivatives showed promising antagonistic activity against progesterone receptors, they exhibited minimal cytotoxicity at effective concentrations . This is crucial for developing therapeutic agents with reduced side effects.

Efficacy Against Specific Targets

Research indicates that fluorinated boranes can selectively target certain bacterial enzymes involved in resistance mechanisms. For instance, Vaborbactam has been shown to effectively inhibit serine β-lactamases without affecting mammalian proteases . This selectivity is vital for minimizing off-target effects in therapeutic applications.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of Borane, fluorodimethyl- is essential for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution profiles; however, further investigations are necessary to assess long-term safety and efficacy in clinical settings .

Eigenschaften

CAS-Nummer |

353-46-8 |

|---|---|

Molekularformel |

C2H6BF |

Molekulargewicht |

59.88 g/mol |

IUPAC-Name |

fluoro(dimethyl)borane |

InChI |

InChI=1S/C2H6BF/c1-3(2)4/h1-2H3 |

InChI-Schlüssel |

JHLZWFXOKRZQOT-UHFFFAOYSA-N |

Kanonische SMILES |

B(C)(C)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.